Drp1-IN-1

Description

Properties

Molecular Formula |

C22H24N8OS |

|---|---|

Molecular Weight |

448.5 g/mol |

IUPAC Name |

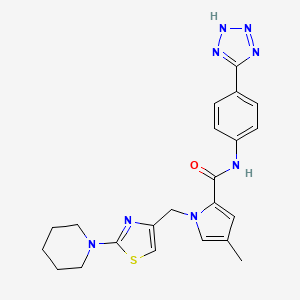

4-methyl-1-[(2-piperidin-1-yl-1,3-thiazol-4-yl)methyl]-N-[4-(2H-tetrazol-5-yl)phenyl]pyrrole-2-carboxamide |

InChI |

InChI=1S/C22H24N8OS/c1-15-11-19(21(31)23-17-7-5-16(6-8-17)20-25-27-28-26-20)30(12-15)13-18-14-32-22(24-18)29-9-3-2-4-10-29/h5-8,11-12,14H,2-4,9-10,13H2,1H3,(H,23,31)(H,25,26,27,28) |

InChI Key |

QNOOJEJAIFNEBQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN(C(=C1)C(=O)NC2=CC=C(C=C2)C3=NNN=N3)CC4=CSC(=N4)N5CCCCC5 |

Origin of Product |

United States |

Foundational & Exploratory

Drp1-IN-1: An In-Depth Technical Guide on the Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of Drp1-IN-1, a known inhibitor of the Dynamin-related protein 1 (Drp1). While specific literature on this compound is limited, this document extrapolates its function based on its reported inhibitory activity and the well-established role of Drp1 in mitochondrial fission. This guide covers the fundamental aspects of Drp1-mediated mitochondrial division, the presumed molecular interactions of Drp1 inhibitors, detailed experimental protocols for characterization, and quantitative data for comparable inhibitors.

Introduction to Drp1 and Mitochondrial Fission

Mitochondria are dynamic organelles that constantly undergo fusion and fission to maintain cellular homeostasis, energy production, and quality control.[1] Mitochondrial fission, the division of one mitochondrion into two, is a crucial process mediated by the large GTPase, Dynamin-related protein 1 (Drp1).[2] In its basal state, Drp1 predominantly resides in the cytosol as dimers and tetramers.[3] Upon cellular signals or stress, Drp1 is recruited to the outer mitochondrial membrane (OMM) by a suite of adaptor proteins, including Mitochondrial Fission Factor (Mff), Mitochondrial Dynamics proteins of 49 and 51 kDa (MiD49 and MiD51), and Fission 1 protein (Fis1).[2]

At the OMM, Drp1 oligomerizes into a ring-like structure that constricts the mitochondrion in a GTP-hydrolysis-dependent manner, ultimately leading to membrane scission.[4] The GTPase activity of Drp1 is essential for this process.[5] Dysregulation of Drp1-mediated fission is implicated in a variety of pathologies, including neurodegenerative diseases, cardiovascular conditions, and cancer, making Drp1 an attractive therapeutic target.[1][6]

This compound: A Novel Drp1 Inhibitor

This compound (also known as compound A-7) has been identified as an inhibitor of the Drp1 protein.

Chemical Properties of this compound:

| Property | Value |

| CAS Number | 2247733-08-8 |

| Molecular Formula | C₂₂H₂₄N₈OS |

| Molecular Weight | 448.54 g/mol |

| IUPAC Name | 4-methyl-1-[(2-piperidin-1-yl-1,3-thiazol-4-yl)methyl]-N-[4-(2H-tetrazol-5-yl)phenyl]pyrrole-2-carboxamide |

The primary reported quantitative data for this compound is its half-maximal inhibitory concentration (IC₅₀).

Quantitative Data for this compound:

| Compound | Target | IC₅₀ |

| This compound | Drp1 | 0.91 µM |

Due to the limited publicly available research on this compound, its precise binding site and the specifics of its inhibitory mechanism (e.g., competitive vs. non-competitive inhibition of GTPase activity, or disruption of oligomerization) have not been detailed in the literature. The following sections will, therefore, describe the general mechanisms of Drp1 inhibition and provide protocols to elucidate these for any novel inhibitor, including this compound.

Core Mechanism of Drp1 Inhibition

Small molecule inhibitors of Drp1 can interfere with its function through several potential mechanisms:

-

Inhibition of GTPase Activity: The hydrolysis of GTP provides the energy for Drp1-mediated constriction. Inhibitors can bind to the GTPase domain, preventing GTP binding or hydrolysis and thereby rendering the protein inactive.[5]

-

Disruption of Oligomerization: The formation of higher-order oligomeric rings around the mitochondria is essential for fission.[3] Some inhibitors may prevent the self-assembly of Drp1 monomers into functional polymers.[1]

-

Allosteric Inhibition: Compounds can bind to sites other than the active site, inducing conformational changes that inactivate the protein.[1]

-

Interference with Protein-Protein Interactions: Inhibition can occur by blocking the interaction of Drp1 with its mitochondrial adaptor proteins (Mff, MiDs, Fis1), thus preventing its recruitment to the OMM.[7]

The diagram below illustrates the signaling pathway of Drp1-mediated mitochondrial fission and the potential points of inhibition.

Experimental Protocols for Characterizing Drp1 Inhibitors

The following are detailed methodologies for key experiments to characterize the mechanism of action of a Drp1 inhibitor like this compound.

Drp1 GTPase Activity Assay

This assay measures the rate of GTP hydrolysis by Drp1 in the presence and absence of an inhibitor.

Protocol:

-

Recombinant Protein: Purify recombinant human Drp1 protein.

-

Liposome Preparation (Optional but Recommended): Prepare liposomes containing 20% cardiolipin to stimulate Drp1 assembly and GTPase activity.[8]

-

Reaction Setup: In a 96-well plate, pre-incubate 0.6 µM Drp1 with liposomes (0.1 mg/mL) and varying concentrations of this compound (or vehicle control, e.g., DMSO) for 20 minutes at room temperature. The final buffer should contain 10 mM HEPES pH 7.0, 100 mM KCl, 4 mM MgCl₂, and 1 mM DTT.[8]

-

Initiation: Initiate the reaction by adding GTP to a final concentration of 1 mM and incubate at 37°C.[8]

-

Phosphate Detection: At various time points, stop the reaction by adding EDTA to a final concentration of 125 µM.[8] The amount of inorganic phosphate released is measured using a malachite green-based colorimetric assay.[9]

-

Data Analysis: Determine the rate of GTP hydrolysis and calculate the IC₅₀ value of the inhibitor by fitting the dose-response data to a four-parameter logistic curve.

Mitochondrial Morphology Analysis via Immunofluorescence

This cell-based assay visually assesses the effect of the inhibitor on mitochondrial morphology. Inhibition of Drp1 is expected to lead to mitochondrial elongation and a more interconnected network.

Protocol:

-

Cell Culture and Treatment: Plate cells (e.g., HeLa or primary neurons) on glass coverslips. Treat the cells with varying concentrations of this compound or vehicle control for a specified period (e.g., 4-24 hours).

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde in PBS for 20 minutes, followed by permeabilization with 0.1% Triton X-100 in PBS for 5 minutes.[10]

-

Immunostaining:

-

Block non-specific binding with a suitable blocking buffer (e.g., 5% BSA in PBS) for 1 hour.

-

Incubate with a primary antibody against a mitochondrial marker, such as TOM20 or Hsp60, overnight at 4°C.[10][11]

-

Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.

-

Stain the nuclei with DAPI.

-

-

Imaging: Acquire images using a confocal microscope.

-

Quantification: Quantify mitochondrial morphology by categorizing cells based on their mitochondrial shape (e.g., fragmented, intermediate, tubular/elongated) or by using image analysis software to measure mitochondrial length and circularity.[12]

Drp1 Oligomerization Assay

This assay determines if the inhibitor affects the self-assembly of Drp1.

Protocol:

-

Cell Fractionation and Cross-linking:

-

Treat cells with this compound or vehicle.

-

Isolate cytosolic and mitochondrial fractions.

-

Incubate the fractions with a cross-linking agent (e.g., glutaraldehyde) to stabilize Drp1 oligomers.

-

-

Blue Native PAGE (BN-PAGE): Separate the protein complexes based on their size and native state using BN-PAGE.[13]

-

Western Blotting: Transfer the proteins to a PVDF membrane and probe with an anti-Drp1 antibody to visualize the different oligomeric states (monomers, dimers, tetramers, higher-order oligomers).[13]

-

Analysis: Compare the distribution of Drp1 oligomers between treated and untreated samples to determine if the inhibitor affects Drp1 assembly.

The following diagram illustrates a general workflow for characterizing a novel Drp1 inhibitor.

Quantitative Data for Other Drp1 Inhibitors

For comparative purposes, the following table summarizes the inhibitory concentrations of other well-characterized Drp1 inhibitors.

| Inhibitor | Reported IC₅₀ / Effective Concentration | Assay Type | Reference |

| Mdivi-1 | 1-10 µM (yeast Dnm1 GTPase activity) | In Vitro GTPase Assay | [5] |

| 10-50 µM (mitochondrial morphology) | Cell-Based Assay | [12] | |

| Drpitor1 | 0.09 µM (mitochondrial fragmentation) | Cell-Based Assay | [5] |

| Drpitor1a | 0.06 µM (mitochondrial fragmentation) | Cell-Based Assay | [5] |

| P110 | N/A (peptide inhibitor) | N/A | |

| DRP1i27 | N/A (direct binder) | N/A | [14] |

Note: The efficacy of inhibitors can vary significantly depending on the cell type and assay conditions.

Conclusion

This compound is a potent inhibitor of Drp1 with a sub-micromolar IC₅₀. While specific mechanistic studies on this compound are not yet widely published, its activity is presumed to stem from the direct inhibition of Drp1's function in mitochondrial fission. This guide provides a foundational understanding of the Drp1 signaling pathway and a detailed framework of experimental protocols necessary to fully elucidate the precise mechanism of action of this compound and other novel Drp1 inhibitors. Further research is required to determine its specific binding site, its effect on Drp1 oligomerization, and its potential as a therapeutic agent in diseases associated with aberrant mitochondrial fission.

References

- 1. Small molecule inhibitors of mitochondrial division: tools that translate basic biological research into medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Drp1-Mediated Mitochondrial Fission Protein Interactome as an Emerging Core Player in Mitochondrial Dynamics and Cardiovascular Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The Molecular Assembly State of Drp1 Controls its Association With the Mitochondrial Recruitment Receptors Mff and MIEF1/2 [frontiersin.org]

- 4. Molecular mechanism of DRP1 assembly studied in vitro by cryo-electron microscopy | PLOS One [journals.plos.org]

- 5. Identification of novel dynamin-related protein 1 (Drp1) GTPase inhibitors: Therapeutic potential of Drpitor1 and Drpitor1a in cancer and cardiac ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mitochondrial Dynamin-Related Protein Drp1: a New Player in Cardio-oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of Potent Allosteric DRP1 Inhibitors by Disrupting Protein–Protein Interaction with MiD49 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery and characterization of selective small molecule inhibitors of the mammalian mitochondrial division dynamin, DRP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Specific Interaction with Cardiolipin Triggers Functional Activation of Dynamin-Related Protein 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantifying Drp1-Mediated Mitochondrial Fission by Immunostaining in Fixed Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Inhibition of Drp1 provides neuroprotection in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Item - A novel small molecule inhibitor of human Drp1 - La Trobe - Figshare [opal.latrobe.edu.au]

Drp1-IN-1: A Technical Overview of a Dynamin-Related Protein 1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Drp1-IN-1 is a small molecule inhibitor targeting Dynamin-related protein 1 (Drp1), a key regulator of mitochondrial fission. Drp1 is a member of the dynamin superfamily of large GTPases that plays a crucial role in cell division, apoptosis, and mitochondrial quality control. Dysregulation of Drp1 activity has been implicated in a variety of human diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer, making it an attractive therapeutic target. This document provides a comprehensive technical guide on this compound and its target, Drp1, summarizing available quantitative data, detailing relevant experimental protocols, and illustrating key biological pathways and experimental workflows. While specific quantitative data for this compound is not extensively available in public literature, this guide leverages data from other well-characterized Drp1 inhibitors to provide a thorough understanding of the target and the methods used for its investigation.

This compound and its Target: Dynamin-Related Protein 1 (Drp1)

This compound is a chemical compound identified as an inhibitor of Drp1. Its molecular formula is C₂₂H₂₄N₈OS. The primary target of this compound is the Dynamin-related protein 1, encoded by the DNM1L gene.

Drp1 is a cytosolic GTPase that, upon activation, translocates to the outer mitochondrial membrane. There, it oligomerizes into ring-like structures that constrict and ultimately sever the mitochondrion in a GTP-hydrolysis-dependent manner. This process of mitochondrial fission is essential for maintaining a healthy mitochondrial network, facilitating mitochondrial transport, and segregating damaged mitochondria for removal through mitophagy.

The activity of Drp1 is tightly regulated by a complex network of post-translational modifications (PTMs), including phosphorylation, ubiquitination, SUMOylation, and S-nitrosylation. These modifications can either promote or inhibit Drp1's recruitment to the mitochondria and its GTPase activity, thereby controlling the rate of mitochondrial fission.

Quantitative Data for Drp1 Inhibitors

| Inhibitor | Target | Assay Type | IC₅₀ / Kᵢ | Cell Line / Conditions | Reference |

| Mdivi-1 | Drp1 (putative) | GTPase Activity | ~50 µM (inhibition of cellular GTPase activity) | - | [1] |

| Complex I | O₂ Consumption | Reversible inhibition | Neurons | [1] | |

| P110 | Drp1 | GTPase Activity | ~50% inhibition at 1 µM | Recombinant Drp1 | [2] |

| Drp1-Fis1 Interaction | Co-immunoprecipitation | Inhibition at 1 µM | SH-SY5Y cells | [2] | |

| DRP1i27 | Human Drp1 | Surface Plasmon Resonance | Kᴅ = 286 µM | - | [3] |

| Human Drp1 | Microscale Thermophoresis | Kᴅ = 190 µM | - | [3] |

Signaling Pathway

The regulation of Drp1 activity is a complex process involving multiple signaling pathways and post-translational modifications. The following diagram illustrates the key regulatory mechanisms of Drp1.

Caption: Regulation of Drp1-mediated mitochondrial fission.

Experimental Protocols

Drp1 GTPase Activity Assay

Objective: To measure the rate of GTP hydrolysis by Drp1 in the presence and absence of inhibitors.

Methodology:

A common method for measuring GTPase activity is the malachite green colorimetric assay, which detects the release of inorganic phosphate (Pi) from GTP hydrolysis.

-

Reagents and Materials:

-

Recombinant human Drp1 protein

-

GTP solution

-

GTPase assay buffer (e.g., 20 mM HEPES, 150 mM KCl, 1 mM MgCl₂, 1 mM DTT, pH 7.4)

-

Malachite green reagent

-

Drp1 inhibitor (e.g., this compound)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare a reaction mixture containing the GTPase assay buffer, a known concentration of recombinant Drp1, and the Drp1 inhibitor at various concentrations (or vehicle control).

-

Pre-incubate the mixture at 37°C for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding a saturating concentration of GTP.

-

Incubate the reaction at 37°C for a specific time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding the malachite green reagent.

-

Measure the absorbance at a specific wavelength (e.g., 620-650 nm) using a microplate reader.

-

Generate a standard curve using known concentrations of inorganic phosphate to determine the amount of Pi produced in each reaction.

-

Calculate the GTPase activity and determine the IC₅₀ of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.[4][5]

-

Mitochondrial Morphology Analysis

Objective: To assess the effect of Drp1 inhibitors on mitochondrial morphology in cultured cells.

Methodology:

This protocol utilizes immunofluorescence staining and microscopy to visualize and quantify changes in the mitochondrial network.

-

Reagents and Materials:

-

Cultured cells (e.g., HeLa, SH-SY5Y)

-

Drp1 inhibitor (e.g., this compound)

-

Mitochondrial marker (e.g., MitoTracker Red CMXRos or an antibody against a mitochondrial protein like TOM20)

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary and secondary antibodies (if using immunofluorescence)

-

DAPI for nuclear staining

-

Fluorescence microscope (confocal recommended)

-

Image analysis software (e.g., ImageJ/Fiji)

-

-

Procedure:

-

Seed cells on coverslips in a multi-well plate and allow them to adhere.

-

Treat the cells with the Drp1 inhibitor at various concentrations for a specified duration (e.g., 2-24 hours). Include a vehicle-treated control.

-

If using a fluorescent dye, incubate the cells with the mitochondrial marker according to the manufacturer's instructions.

-

Wash the cells with PBS and fix them with 4% paraformaldehyde.

-

Permeabilize the cells with permeabilization buffer.

-

Block non-specific antibody binding with blocking buffer.

-

If using immunofluorescence, incubate with a primary antibody against a mitochondrial protein (e.g., anti-TOM20).

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Stain the nuclei with DAPI.

-

Mount the coverslips on microscope slides.

-

Acquire images using a fluorescence microscope.

-

Analyze the images to quantify mitochondrial morphology. This can include categorizing mitochondria as fragmented, tubular, or elongated, or using software to measure parameters like mitochondrial length, branching, and network complexity.[6]

-

Cell Viability Assay

Objective: To determine the effect of Drp1 inhibition on cell viability and proliferation.

Methodology:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.

-

Reagents and Materials:

-

Cultured cells

-

Drp1 inhibitor (e.g., this compound)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl and 10% SDS)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a desired density and allow them to attach overnight.

-

Treat the cells with a range of concentrations of the Drp1 inhibitor for the desired time period (e.g., 24, 48, or 72 hours).

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

During the incubation, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.[1]

-

Experimental Workflow

The following diagram outlines a typical workflow for the initial characterization of a novel Drp1 inhibitor.

Caption: A streamlined workflow for evaluating Drp1 inhibitors.

References

- 1. The Putative Drp1 Inhibitor Mdivi-1 is a Reversible Mitochondrial Complex I Inhibitor that Modulates Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.biologists.com [journals.biologists.com]

- 3. researchgate.net [researchgate.net]

- 4. Dynamin-related Protein 1 (Drp1) Promotes Structural Intermediates of Membrane Division - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery and characterization of selective small molecule inhibitors of the mammalian mitochondrial division dynamin, DRP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of DRP-1 mitochondrial mitophagy and fission by novel α-aminophosphonates bearing pyridine: synthesis, biological evaluations, and computer-aided design - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Synthesis of a Selective Drp1 Inhibitor

Disclaimer: The specific inhibitor "Drp1-IN-1" was not found in publicly available scientific literature. This guide will focus on a well-characterized and rationally designed peptide inhibitor of Dynamin-related protein 1 (Drp1), P110 , as a representative example to fulfill the core technical requirements of the request.

Introduction to Drp1 and Mitochondrial Fission

Mitochondria are dynamic organelles that constantly undergo fusion and fission to maintain cellular homeostasis. The process of mitochondrial fission is primarily mediated by the large GTPase, Dynamin-related protein 1 (Drp1).[1][2] Under basal conditions, Drp1 is predominantly cytosolic.[2] Upon cellular stress, Drp1 translocates to the outer mitochondrial membrane, where it oligomerizes and constricts the membrane in a GTP-hydrolysis-dependent manner, leading to the division of the mitochondrion.[1]

While essential for processes like mitophagy and cell division, excessive Drp1-mediated mitochondrial fission is implicated in the pathology of numerous diseases, including neurodegenerative disorders like Parkinson's, Alzheimer's, and Huntington's disease, as well as ischemia-reperfusion injury.[1][3][4][5] This has made Drp1 a compelling therapeutic target for the development of inhibitors that can mitigate pathological mitochondrial fragmentation.

Discovery of the Drp1 Inhibitor P110: A Rational Design Approach

The peptide inhibitor P110 was discovered through a rational design strategy aimed at disrupting the protein-protein interaction between Drp1 and one of its mitochondrial anchor proteins, Fission 1 (Fis1).[1][6] This interaction is crucial for the recruitment of Drp1 to the mitochondria to initiate fission.[3]

The design process involved identifying short homologous sequences between Drp1 and Fis1 that could act as competitive inhibitors.[7] P110 is a seven-amino acid peptide that selectively blocks the Drp1-Fis1 interaction.[3][8] This selectivity is a key advantage, as P110 does not interfere with the interaction of Drp1 with its other mitochondrial adaptor proteins, thus preserving physiological mitochondrial fission while inhibiting stress-induced, pathological fragmentation.[1][2] For cellular permeability, the P110 peptide is often conjugated to the TAT (Trans-Activator of Transcription) peptide from HIV-1.[7][8]

Synthesis of P110 Peptide

P110 is a synthetic peptide that can be produced using standard solid-phase peptide synthesis (SPPS) protocols, often accelerated by microwave chemistry.[1]

Experimental Protocol: Microwave-Assisted Solid-Phase Peptide Synthesis of P110

-

Resin and Linker: The synthesis is initiated on a Rink Amide AM resin, which results in a C-terminal amide upon cleavage, a modification that can increase peptide stability.[1]

-

Fmoc/tBu Strategy: The synthesis follows the fluorenylmethoxycarbonyl (Fmoc)/tert-butyl (tBu) protection strategy.[1]

-

Amino Acid Coupling:

-

Deprotection: The Fmoc protecting group from the N-terminus of the growing peptide chain is removed using a solution of 20% piperidine in dimethylformamide (DMF) containing 0.1 M 1-Hydroxybenzotriazole (HOBt).[1]

-

Activation and Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in DMF and then coupled to the deprotected N-terminus of the peptide chain.[1]

-

-

TAT Conjugation and Linker: To ensure cell permeability, the TAT peptide sequence (e.g., YGRKKRRQRRR) is synthesized, followed by a flexible Gly-Gly spacer, and then the P110 cargo sequence (DLLPRGS).[7]

-

Cleavage and Deprotection: Once the full-length peptide is synthesized, it is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and various scavengers.

-

Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Verification: The final product's identity and purity are confirmed by mass spectrometry (MS) and analytical HPLC.[7]

Quantitative Data on P110 Activity

The biological activity of P110 has been quantified in various in vitro and cell-based assays. The following table summarizes key quantitative findings from the literature.

| Parameter Assessed | Experimental System | Concentration of P110 | Result | Citation |

| Drp1 GTPase Activity | Recombinant human Drp1 protein | 1 µM | ~50% inhibition | [1] |

| Drp1-Fis1 Interaction | Co-immunoprecipitation in SH-SY5Y cells | 1 µM | Blocked MPP+-induced interaction | [1] |

| Mitochondrial Fragmentation | ALS patient-derived fibroblasts | 1 µM for 2 days | Significantly improved mitochondrial interconnectivity | [8] |

| Cell Viability (MTT Assay) | SH-SY5Y cells treated with MPP+ | Not specified | Increased neuronal cell viability | [1][5] |

| Reactive Oxygen Species (ROS) | SH-SY5Y cells | 1 µM and 10 µM | Significantly reduced intracellular ROS production | [3] |

| Drp1 Translocation | ALS patient-derived fibroblasts | 1 µM | Reduced Drp1 translocation to mitochondria | [8] |

Key Experimental Protocols

In Vitro Drp1 GTPase Activity Assay

This assay measures the rate of GTP hydrolysis by recombinant Drp1 in the presence and absence of an inhibitor.

-

Reaction Mixture: Recombinant Drp1 protein (e.g., 25 ng) is incubated in a GTPase buffer (e.g., 50 mM Tris pH 7.5, 2.5 mM MgCl2, 0.02% 2-mercaptoethanol).[1]

-

Inhibitor Incubation: P110 or a control peptide is added to the reaction mixture at the desired concentration (e.g., 1 µM) and incubated for a specified time (e.g., 30 minutes) at room temperature.[7]

-

Initiation of Reaction: The GTPase reaction is initiated by the addition of GTP.

-

Measurement of Phosphate Release: The amount of inorganic phosphate (Pi) released from GTP hydrolysis is quantified over time. This can be done using a colorimetric assay, such as those based on malachite green, which detects free phosphate.

-

Data Analysis: The rate of GTPase activity is calculated from the amount of Pi produced over time and compared between the treated and untreated samples.

Co-Immunoprecipitation (Co-IP) to Assess Drp1-Fis1 Interaction

This technique is used to determine if two proteins interact within a cell.

-

Cell Culture and Treatment: Human neuroblastoma SH-SY5Y cells are cultured and treated with a stressor to induce Drp1-Fis1 interaction (e.g., 2 mM MPP+ for 1 hour). A set of cells is pre-treated with P110 (e.g., 1 µM) for 30-60 minutes before the addition of the stressor.[1]

-

Cell Lysis: Cells are harvested and lysed in a buffer that preserves protein-protein interactions (e.g., RIPA buffer with protease inhibitors).

-

Immunoprecipitation: The cell lysate is incubated with an antibody specific for one of the proteins of interest (e.g., anti-Fis1 antibody) that has been coupled to agarose or magnetic beads. This allows for the "pull-down" of the target protein and any interacting partners.[1]

-

Washing: The beads are washed several times to remove non-specifically bound proteins.

-

Elution and Western Blotting: The bound proteins are eluted from the beads, separated by SDS-PAGE, and transferred to a membrane. The membrane is then probed with an antibody against the other protein of interest (e.g., anti-Drp1 antibody) to detect its presence in the immunoprecipitated complex. A band for Drp1 in the Fis1 pull-down indicates an interaction.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability.

-

Cell Plating and Treatment: SH-SY5Y cells are plated in a multi-well plate. The cells are then treated with a toxin (e.g., MPP+) with or without pre-treatment with P110.[1]

-

MTT Incubation: After the treatment period (e.g., 24 hours), a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

-

Formazan Solubilization: Viable cells with active metabolism reduce the yellow MTT to a purple formazan precipitate. A solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., ~570 nm).

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. The results are often expressed as a percentage of the viability of untreated control cells.

Visualizations: Signaling Pathways and Workflows

Drp1-Mediated Mitochondrial Fission Pathway and P110 Inhibition

References

- 1. A novel Drp1 inhibitor diminishes aberrant mitochondrial fission and neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. alzdiscovery.org [alzdiscovery.org]

- 3. Therapeutic Potential of P110 Peptide: New Insights into Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Drp1/Fis1 interaction mediates mitochondrial dysfunction, bioenergetic failure and cognitive decline in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A novel Drp1 inhibitor diminishes aberrant mitochondrial fission and neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. metaphactory [semopenalex.org]

- 7. US20130053321A1 - Inhibitors of mitochondrial fission and methods of use thereof - Google Patents [patents.google.com]

- 8. Inhibition of Drp1/Fis1 interaction slows progression of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

biological effects of Drp1-IN-1 on mitochondrial morphology

An In-depth Technical Guide on the Biological Effects of Drp1 Inhibition on Mitochondrial Morphology

Introduction

Mitochondria are dynamic organelles that constantly undergo fusion and fission to maintain their morphology, distribution, and function. This process, known as mitochondrial dynamics, is crucial for cellular homeostasis, and its dysregulation is implicated in a variety of human diseases, including neurodegenerative disorders and cancer.[1] A key regulator of mitochondrial fission is the Dynamin-related protein 1 (Drp1), a large GTPase that translocates from the cytosol to the outer mitochondrial membrane to mediate the constriction and division of mitochondria.[2][3] Given its central role in mitochondrial fission, Drp1 has emerged as a significant therapeutic target.

This technical guide provides a comprehensive overview of the biological effects of inhibiting Drp1 on mitochondrial morphology. While a variety of Drp1 inhibitors have been developed, this guide will focus on the effects of well-characterized small molecule inhibitors, such as mdivi-1 and the peptide inhibitor P110, as representative examples of the broader class of Drp1 inhibitors, which would include compounds designated as Drp1-IN-1. This document is intended for researchers, scientists, and drug development professionals interested in the mechanisms and consequences of targeting Drp1-mediated mitochondrial fission.

Drp1-Mediated Mitochondrial Fission Signaling Pathway

Drp1-mediated mitochondrial fission is a multi-step process that is tightly regulated by various signaling pathways. Cytosolic Drp1 exists as dimers or tetramers and is recruited to the outer mitochondrial membrane by receptor proteins such as Fis1, Mff, MiD49, and MiD51.[4] The endoplasmic reticulum also plays a role in marking fission sites. Once recruited, Drp1 oligomerizes into a ring-like structure that constricts the mitochondrion in a GTP-hydrolysis-dependent manner, leading to scission of both the outer and inner mitochondrial membranes.[5] The activity of Drp1 is further regulated by post-translational modifications, including phosphorylation. For instance, phosphorylation at Ser616 generally promotes Drp1 activity and fission, while phosphorylation at Ser637 can be inhibitory.[6]

Mechanism of Action of Drp1 Inhibitors

Drp1 inhibitors prevent mitochondrial fission by targeting different aspects of the Drp1 protein's function. For example, some small molecule inhibitors, like mdivi-1, were initially thought to directly inhibit the GTPase activity of Drp1, but more recent studies suggest they may have off-target effects, including inhibition of mitochondrial complex I.[7] Peptide inhibitors, such as P110, have been designed to specifically disrupt the interaction between Drp1 and its receptor Fis1, thereby preventing its recruitment to the mitochondria.[7][8] By blocking Drp1 function, these inhibitors shift the balance of mitochondrial dynamics towards fusion, resulting in an elongated and more interconnected mitochondrial network.

Quantitative Data on Mitochondrial Morphology

The inhibition of Drp1 leads to quantifiable changes in mitochondrial morphology. These changes are typically assessed by fluorescently labeling mitochondria and analyzing images using microscopy. Key parameters that are often measured include mitochondrial length, number, and the degree of network branching.

| Parameter | Control/Vehicle | Drp1 Inhibition | Cell Type/Condition | Reference |

| Mitochondrial Length | Shorter, fragmented | Significantly increased length | Cortical neurons, MEFs | [9] |

| Mitochondrial Morphology | 70% small, round mitochondria | Reduced to ~40% small, round mitochondria | P19 cells overexpressing Drp1 | [4] |

| Mitochondrial Network | Fragmented | Elongated and interconnected | HT-22 cells with glutamate-induced stress | [10] |

| Mitochondrial Number | Increased fragmentation | Decreased number of individual mitochondria | daf-2 C. elegans | |

| Mitochondrial Area | Smaller average area | Increased average area | daf-2 C. elegans |

Experimental Protocols

A standardized workflow is essential for reliably assessing the effects of Drp1 inhibitors on mitochondrial morphology. Below are detailed methodologies for key experiments.

Experimental Workflow for Assessing Mitochondrial Morphology

Detailed Methodologies

1. Cell Culture and Treatment:

-

Cell Lines: Immortalized cell lines such as HT-22 hippocampal neurons or primary cultures of cortical neurons are commonly used.[9][10]

-

Culture Conditions: Cells are maintained in appropriate media and conditions (e.g., 37°C, 5% CO2).

-

Inhibitor Treatment: Drp1 inhibitors are dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations (e.g., 10-50 µM for mdivi-1) for a specified duration (e.g., 1-24 hours).[10] A vehicle control (DMSO) is run in parallel.

-

Induction of Mitochondrial Fission (Optional): To study the protective effects of Drp1 inhibitors, cells can be co-treated with a stressor known to induce mitochondrial fragmentation, such as glutamate or an uncoupler like CCCP.[10]

2. Mitochondrial Staining:

-

Live-Cell Imaging: Mitochondria in living cells can be visualized using fluorescent dyes like MitoTracker Red CMXRos or MitoTracker Green FM, which accumulate in mitochondria.

-

Fixed-Cell Imaging: For higher resolution imaging or co-staining with other markers, cells are often transfected with a plasmid encoding a mitochondrially-targeted fluorescent protein (e.g., mito-GFP or mito-DsRed).[9]

3. Fluorescence Microscopy:

-

Image Acquisition: Images are captured using a high-resolution fluorescence microscope, such as a confocal laser scanning microscope. Z-stacks are often acquired to capture the three-dimensional structure of the mitochondrial network.

-

Imaging Parameters: Consistent imaging parameters (e.g., laser power, exposure time, objective magnification) are maintained across all experimental groups to ensure comparability.

4. Quantitative Image Analysis:

-

Software: Image analysis is performed using software such as ImageJ/Fiji with specialized plugins (e.g., MiNA, Mitochondrial Network Analysis).

-

Morphological Parameters:

-

Mitochondrial Length and Width: The length and width of individual mitochondria are measured.

-

Aspect Ratio: The ratio of the major to the minor axis of a mitochondrion, providing a measure of its elongation.

-

Form Factor: A parameter that describes the complexity and branching of the mitochondrial network.

-

Fragmentation Index: The number of individual mitochondria per cell or per unit area of cytoplasm.

-

-

Statistical Analysis: Quantitative data are statistically analyzed to determine the significance of the observed changes in mitochondrial morphology between control and treated groups.

Conclusion

Inhibition of Drp1 is a potent strategy for modulating mitochondrial morphology, leading to a more elongated and interconnected mitochondrial network. This effect is particularly evident under conditions of cellular stress that would otherwise induce excessive mitochondrial fission. The ability to quantify these morphological changes provides a robust readout for the efficacy of Drp1 inhibitors. The experimental protocols and data presented in this guide offer a framework for researchers and drug development professionals to investigate the therapeutic potential of targeting Drp1-mediated mitochondrial fission in various disease contexts. Further research into the specificity and long-term effects of Drp1 inhibitors will be crucial for their translation into clinical applications.

References

- 1. Drp1-mediated mitochondrial dynamics and survival of developing chick motoneurons during the period of normal programmed cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Drp1-Dependent Mitochondrial Fission Plays Critical Roles in Physiological and Pathological Progresses in Mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Drp1-Mediated Mitochondrial Fission Protein Interactome as an Emerging Core Player in Mitochondrial Dynamics and Cardiovascular Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Fine Tuning of Drp1-Dependent Mitochondrial Remodeling and Autophagy Controls Neuronal Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular mechanism of DRP1 assembly studied in vitro by cryo-electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Changes in Drp1 Function and Mitochondrial Morphology Are Associated with the α-Synuclein Pathology in a Transgenic Mouse Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.biologists.com [journals.biologists.com]

- 8. Drp1 levels constitutively regulate mitochondrial dynamics and cell survival in cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of Drp1 provides neuroprotection in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Developmental disruption of the mitochondrial fission gene drp-1 extends the longevity of daf-2 insulin/IGF-1 receptor mutant - PMC [pmc.ncbi.nlm.nih.gov]

Drp1-IN-1: A Technical Guide to a Selective Drp1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondrial dynamics, the continuous fission and fusion of mitochondria, are crucial for cellular homeostasis, energy production, and programmed cell death. Dysregulation of these processes is implicated in a range of pathologies, including neurodegenerative diseases, cardiovascular conditions, and cancer. A key regulator of mitochondrial fission is the Dynamin-related protein 1 (Drp1), a large GTPase that constricts and severs the mitochondrial outer membrane. The critical role of Drp1 in pathological mitochondrial fragmentation has positioned it as a compelling therapeutic target. This technical guide provides an in-depth overview of Drp1-IN-1, a selective inhibitor of Drp1, intended for researchers and drug development professionals.

This compound, also identified as compound A-7, has emerged as a potent inhibitor of Drp1's GTPase activity. This document details its mechanism of action, quantitative biochemical data, and the experimental protocols utilized for its characterization, providing a comprehensive resource for its application in research and therapeutic development.

Core Data Summary

The following table summarizes the key quantitative data for this compound, facilitating a clear comparison of its potency.

| Inhibitor | Target | IC50 (µM) | Assay Type |

| This compound (comp A-7) | Drp1 | 0.91[1][2][3][4] | GTPase Activity Assay |

Mechanism of Action

Drp1 facilitates mitochondrial fission through a multi-step process initiated by its translocation from the cytosol to the mitochondrial outer membrane. There, it oligomerizes into a ring-like structure that constricts the mitochondrion in a GTP-hydrolysis-dependent manner, ultimately leading to scission. This compound exerts its inhibitory effect by targeting the GTPase activity of Drp1. By inhibiting GTP hydrolysis, this compound prevents the conformational changes necessary for the constriction and severing of the mitochondrial membrane, thereby blocking mitochondrial fission.

The inhibition of Drp1 by this compound is a critical step in preventing the excessive mitochondrial fragmentation associated with various disease states. This mechanism offers a therapeutic strategy to restore normal mitochondrial morphology and function.[1]

Signaling Pathways and Experimental Workflows

To visually represent the processes involved in Drp1-mediated mitochondrial fission and the workflow for evaluating Drp1 inhibitors, the following diagrams are provided.

Experimental Protocols

The characterization of this compound involves a series of biochemical and cell-based assays to determine its potency and efficacy. The following are detailed methodologies for key experiments, based on standard protocols for evaluating Drp1 inhibitors.

Drp1 GTPase Activity Assay (Malachite Green-based)

This assay quantifies the GTPase activity of Drp1 by measuring the amount of inorganic phosphate (Pi) released from GTP hydrolysis. The malachite green reagent forms a colored complex with free phosphate, which can be measured spectrophotometrically.

Materials:

-

Recombinant human Drp1 protein

-

GTP solution (10 mM)

-

Assay Buffer: 20 mM HEPES (pH 7.4), 150 mM KCl, 1 mM MgCl2, 1 mM DTT

-

This compound stock solution (in DMSO)

-

Malachite Green Reagent: Solution A (0.045% Malachite Green in water), Solution B (4.2% ammonium molybdate in 4N HCl), Solution C (1.5% Tween-20 in water). The final reagent is prepared by mixing 100 parts of Solution A with 25 parts of Solution B, followed by the addition of 2 parts of Solution C.

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add 10 µL of each this compound dilution. Include a vehicle control (DMSO) and a no-enzyme control.

-

Add 70 µL of assay buffer containing recombinant Drp1 (final concentration ~50-100 nM) to each well.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 20 µL of GTP solution (final concentration 1 mM) to each well.

-

Incubate the plate at 37°C for 30-60 minutes.

-

Stop the reaction by adding 50 µL of the Malachite Green Reagent to each well.

-

Incubate at room temperature for 15-20 minutes to allow for color development.

-

Measure the absorbance at 620-650 nm using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Mitochondrial Morphology Assay in Cultured Cells

This assay visually assesses the effect of this compound on mitochondrial morphology in living cells. Inhibition of Drp1 is expected to lead to mitochondrial elongation and a more interconnected mitochondrial network.

Materials:

-

Human cell line (e.g., HeLa, SH-SY5Y)

-

Cell culture medium and supplements

-

This compound stock solution (in DMSO)

-

MitoTracker Red CMXRos or other mitochondrial-specific fluorescent dye

-

Paraformaldehyde (PFA) for fixing cells (optional)

-

Mounting medium with DAPI

-

Fluorescence microscope

Procedure:

-

Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (and a vehicle control) for a predetermined time (e.g., 2-4 hours).

-

Thirty minutes before the end of the treatment, add MitoTracker dye to the culture medium at the recommended concentration (e.g., 100-200 nM) and incubate at 37°C.

-

Wash the cells twice with pre-warmed phosphate-buffered saline (PBS).

-

(Optional) Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Mount the coverslips onto glass slides using a mounting medium containing DAPI to counterstain the nuclei.

-

Image the cells using a fluorescence microscope equipped with appropriate filters for the mitochondrial dye and DAPI.

-

Analyze the mitochondrial morphology. Mitochondria can be categorized (e.g., fragmented, intermediate, tubular/elongated) and quantified to assess the effect of this compound.

Selectivity Profile

While the primary target of this compound is Drp1, a comprehensive understanding of its selectivity is crucial for its application as a research tool and potential therapeutic. The selectivity of this compound should be assessed against other dynamin superfamily members, such as Dynamin-1, Dynamin-2, Mfn1, Mfn2, and OPA1, which are involved in other cellular processes like endocytosis and mitochondrial fusion. This can be achieved by performing GTPase activity assays with these related proteins in the presence of this compound. A significantly higher IC50 value for these other GTPases compared to Drp1 would indicate the selectivity of this compound. The patent WO2018200674A1 may contain further details on the selectivity profile of this compound.[1]

Conclusion

This compound is a potent and selective inhibitor of the Drp1 GTPase, offering a valuable tool for investigating the role of mitochondrial fission in health and disease. Its ability to modulate mitochondrial dynamics makes it a promising candidate for further investigation in therapeutic areas where excessive mitochondrial fragmentation is a key pathological feature. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers to effectively utilize this compound in their studies. Further details regarding its synthesis, full characterization, and in vivo efficacy can likely be found in the associated patent literature.[1]

References

- 1. WO2018200674A1 - Dynamin-1-like protein inhibitors - Google Patents [patents.google.com]

- 2. US20130053321A1 - Inhibitors of mitochondrial fission and methods of use thereof - Google Patents [patents.google.com]

- 3. US8759097B2 - Inhibition of dynamin related protein 1 to promote cell death - Google Patents [patents.google.com]

- 4. patents.justia.com [patents.justia.com]

The Role of Drp1-IN-1 in Studying Mitochondrial Fission: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mitochondrial dynamics, the continuous fission and fusion of mitochondria, are critical for cellular homeostasis, energy production, and programmed cell death. The dynamin-related protein 1 (Drp1) is a master regulator of mitochondrial fission, and its dysregulation is implicated in a range of pathologies, including neurodegenerative diseases, cardiovascular conditions, and cancer. Small molecule inhibitors of Drp1 are invaluable tools for elucidating the intricate mechanisms of mitochondrial fission and hold significant therapeutic potential. This technical guide focuses on the role and study of Drp1 inhibitors, with a specific focus on the emerging compound Drp1-IN-1, in the investigation of mitochondrial fission. While detailed experimental data on this compound is not yet widely available in peer-reviewed literature, this document provides a comprehensive framework for its characterization and utilization based on established methodologies for other Drp1 inhibitors.

Introduction to Drp1 and Mitochondrial Fission

Mitochondrial fission is a multi-step process essential for mitochondrial quality control, distribution, and apoptosis. The process is primarily mediated by the GTPase Drp1, which is recruited from the cytosol to the outer mitochondrial membrane. At the membrane, Drp1 oligomerizes and constricts the mitochondrion in a GTP-hydrolysis-dependent manner, leading to scission. This process is regulated by a complex interplay of post-translational modifications of Drp1 and its interaction with adaptor proteins on the mitochondrial outer membrane, such as Fis1, Mff, MiD49, and MiD51.

Dysregulated, often excessive, mitochondrial fission is a hallmark of numerous diseases. Therefore, inhibitors of Drp1 are critical for both basic research and as potential therapeutic agents.

This compound: A Novel Drp1 Inhibitor

This compound is a small molecule compound identified as an inhibitor of Drp1. Its chemical and physical properties are summarized below.

| Property | Value |

| Molecular Formula | C22H24N8OS |

| Molecular Weight | 448.6 g/mol |

| IUPAC Name | 4-methyl-1-[(2-piperidin-1-yl-1,3-thiazol-4-yl)methyl]-N-[4-(2H-tetrazol-5-yl)phenyl]pyrrole-2-carboxamide |

| ChEMBL ID | CHEMBL4467972 |

| CAS Number | 2247733-08-8 |

Data sourced from PubChem.[1]

While specific quantitative data on the biological activity of this compound, such as its IC50 or EC50 for Drp1 inhibition, are not yet publicly available, the following sections outline the standard experimental protocols and data presentation methods that would be employed to characterize this and other novel Drp1 inhibitors.

Experimental Protocols for Characterizing Drp1 Inhibitors

The following are detailed methodologies for key experiments to assess the efficacy and mechanism of action of a Drp1 inhibitor like this compound.

In Vitro Drp1 GTPase Activity Assay

Objective: To determine the direct inhibitory effect of the compound on the enzymatic activity of Drp1.

Methodology:

-

Recombinant Drp1 Purification: Express and purify recombinant human Drp1 protein.

-

GTPase Assay:

-

Prepare a reaction buffer containing GTP and the purified Drp1 enzyme.

-

Add varying concentrations of the Drp1 inhibitor (e.g., this compound).

-

Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

-

Measure the amount of inorganic phosphate (Pi) released from GTP hydrolysis using a colorimetric assay (e.g., Malachite Green assay).

-

-

Data Analysis: Calculate the percentage of inhibition at each concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Mitochondrial Morphology Assay

Objective: To assess the effect of the inhibitor on mitochondrial morphology in living cells.

Methodology:

-

Cell Culture and Staining:

-

Culture a suitable cell line (e.g., HeLa, SH-SY5Y) on glass-bottom dishes.

-

Transfect cells with a mitochondrial-targeted fluorescent protein (e.g., Mito-DsRed) or stain with a mitochondrial dye (e.g., MitoTracker Red CMXRos).

-

-

Inhibitor Treatment: Treat the cells with a range of concentrations of the Drp1 inhibitor for a specified duration (e.g., 2-24 hours).

-

Induction of Mitochondrial Fission (Optional): To test the inhibitor's ability to block induced fission, cells can be co-treated with a known fission-inducing agent (e.g., CCCP, staurosporine).

-

Imaging: Acquire fluorescence images of mitochondria using a confocal microscope.

-

Quantitative Analysis:

-

Categorize cells based on mitochondrial morphology (e.g., tubular, fragmented, intermediate).

-

Use image analysis software (e.g., ImageJ/Fiji) to quantify mitochondrial parameters such as aspect ratio, form factor, and mitochondrial length.

-

Western Blot Analysis of Drp1 Phosphorylation and Translocation

Objective: To investigate the inhibitor's effect on Drp1's activation and recruitment to mitochondria.

Methodology:

-

Cell Treatment and Fractionation:

-

Treat cells with the Drp1 inhibitor.

-

Perform subcellular fractionation to separate the cytosolic and mitochondrial fractions.

-

-

Western Blotting:

-

Run protein lysates on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Probe the membrane with antibodies against total Drp1, phospho-Drp1 (Ser616 - activating phosphorylation), phospho-Drp1 (Ser637 - inhibitory phosphorylation), and a mitochondrial marker (e.g., TOM20 or COX IV).

-

-

Data Analysis: Quantify the band intensities to determine the ratio of phosphorylated Drp1 to total Drp1 and the amount of Drp1 in the mitochondrial fraction.

Signaling Pathways and Logical Relationships

Drp1-mediated mitochondrial fission is a central node in several critical cellular signaling pathways. Inhibitors like this compound are instrumental in dissecting these complex networks.

Drp1 Recruitment and Fission Machinery

The process of mitochondrial fission begins with the recruitment of cytosolic Drp1 to the outer mitochondrial membrane. This is a highly regulated process involving several adaptor proteins.

Caption: Drp1 recruitment to the mitochondrial membrane.

Experimental Workflow for Characterizing a Novel Drp1 Inhibitor

The logical flow for characterizing a new Drp1 inhibitor involves a series of in vitro and cell-based assays.

Caption: Workflow for characterizing this compound.

Drp1 in Apoptosis and Autophagy Signaling

Drp1-mediated mitochondrial fission is a critical step in the intrinsic apoptotic pathway and is also involved in mitophagy, the selective autophagic clearance of damaged mitochondria.

Caption: Drp1's role in apoptosis and autophagy.

Data Presentation

Quantitative data from the aforementioned experiments should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Hypothetical In Vitro Activity of this compound

| Compound | Drp1 GTPase IC50 (µM) |

| This compound | To be determined |

| Mdivi-1 (Reference) | ~1-50 (species dependent) |

| P110 (Reference) | ~10-20 |

Table 2: Hypothetical Cellular Activity of this compound in HeLa Cells

| Treatment | % Cells with Fragmented Mitochondria |

| Vehicle Control | 25 ± 5 |

| CCCP (10 µM) | 85 ± 8 |

| This compound (10 µM) | 15 ± 4 |

| This compound (10 µM) + CCCP (10 µM) | 35 ± 6 |

Note: The data presented in Tables 1 and 2 are hypothetical and serve as a template for presenting experimental results for a novel Drp1 inhibitor like this compound.

Conclusion and Future Directions

This compound represents a promising new tool for the study of mitochondrial fission. Through the systematic application of the experimental protocols outlined in this guide, researchers can thoroughly characterize its mechanism of action and its effects on cellular signaling pathways. This will not only advance our fundamental understanding of mitochondrial biology but also pave the way for the development of novel therapeutics targeting Drp1 in a variety of diseases. Future studies should focus on determining the in vivo efficacy and safety profile of this compound in relevant animal models of disease.

References

Drp1-IN-1: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dynamin-related protein 1 (Drp1) is a key GTPase that mediates mitochondrial fission, a fundamental process for maintaining mitochondrial health, regulating cell cycle progression, and executing programmed cell death. Dysregulation of Drp1 activity is implicated in a variety of human pathologies, including neurodegenerative diseases, cardiovascular conditions, and cancer, making it a compelling target for therapeutic intervention. Drp1-IN-1 is a small molecule inhibitor of Drp1. This document provides a comprehensive technical overview of this compound, including its chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols.

Chemical Structure and Properties

This compound, also known as compound A-7, is a potent inhibitor of the Drp1 protein.[1][2] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 4-methyl-1-[(2-piperidin-1-yl-1,3-thiazol-4-yl)methyl]-N-[4-(2H-tetrazol-5-yl)phenyl]pyrrole-2-carboxamide | PubChem |

| Molecular Formula | C22H24N8OS | [2] |

| Molecular Weight | 448.54 g/mol | [2] |

| CAS Number | 2247733-08-8 | |

| Appearance | Solid | [2] |

| IC50 | 0.91 μM | [1][2] |

| Solubility | Soluble in DMSO | [1] |

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects by inhibiting the activity of the Drp1 protein.[1][2] Drp1-mediated mitochondrial fission is a multi-step process that is tightly regulated. In its inactive state, Drp1 resides predominantly in the cytosol. Upon cellular signaling, Drp1 is recruited to the outer mitochondrial membrane (OMM) by a suite of receptor proteins, including Mitochondrial Fission Factor (Mff), Fission 1 protein (Fis1), and Mitochondrial Dynamics proteins of 49 and 51 kDa (MiD49 and MiD51).

At the OMM, Drp1 oligomerizes in a GTP-dependent manner, forming ring-like structures that constrict and ultimately sever the mitochondrion. The GTPase activity of Drp1 is crucial for this process. The activity of Drp1 is further modulated by post-translational modifications, most notably phosphorylation. Phosphorylation at Serine 616 generally promotes Drp1 activity and mitochondrial fission, whereas phosphorylation at Serine 637 is typically inhibitory, favoring mitochondrial elongation.

This compound, by inhibiting Drp1, prevents the excessive mitochondrial fission associated with various pathological states. This can lead to a more interconnected and elongated mitochondrial network, which is often associated with improved mitochondrial function and cell survival.[3][4]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Inhibition of Drp1 provides neuroprotection in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dynamin-related protein 1 (Drp1)-mediated diastolic dysfunction in myocardial ischemia-reperfusion injury: therapeutic benefits of Drp1 inhibition to reduce mitochondrial fission - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Drp1-mediated mitochondrial fission promotes cell proliferation through crosstalk of p53 and NF-κB pathways in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Role of Drp1 in Cellular Homeostasis: A Technical Guide to Its Inhibition

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dynamin-related protein 1 (Drp1), a crucial GTPase, orchestrates mitochondrial fission, a fundamental process in maintaining cellular health. Dysregulation of Drp1-mediated fission is implicated in a myriad of pathologies, including neurodegenerative diseases, cardiovascular conditions, and cancer, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth exploration of the function of Drp1, the mechanisms of its inhibition, and detailed protocols for its study. While a compound designated as Drp1-IN-1 is commercially available and reported to inhibit Drp1, a comprehensive body of public scientific literature detailing its specific biological activity, quantitative efficacy, and precise mechanism of action is not yet available. Therefore, this guide will focus on the broader principles of Drp1 inhibition, utilizing the well-characterized inhibitors Mdivi-1 and the peptide P110 as primary examples to illustrate the experimental methodologies and quantitative analysis central to this field of research.

The Central Role of Drp1 in Mitochondrial Dynamics

Mitochondria are not static organelles but exist in a dynamic, interconnected network that is constantly remodeled through a delicate balance of fission and fusion events. Drp1 is the master regulator of mitochondrial fission, the process by which mitochondria divide.[1][2]

Mechanism of Drp1-Mediated Fission:

-

Recruitment: In its inactive state, Drp1 resides primarily in the cytoplasm.[2] Upon cellular signaling, Drp1 is recruited to the outer mitochondrial membrane.[3] This recruitment is facilitated by adaptor proteins such as Fission 1 protein (Fis1), Mitochondrial Fission Factor (Mff), and Mitochondrial Dynamics proteins of 49 and 51 kDa (MiD49 and MiD51).[4]

-

Oligomerization: At the mitochondrial surface, Drp1 monomers assemble into higher-order oligomeric ring-like structures that encircle the mitochondrion at the site of division.[2]

-

GTP Hydrolysis: The GTPase activity of Drp1 is essential for its function. The hydrolysis of GTP to GDP induces a conformational change in the Drp1 oligomer, leading to the constriction and eventual scission of the mitochondrial membranes.[3]

The regulation of Drp1 activity is complex, involving post-translational modifications such as phosphorylation, SUMOylation, and ubiquitination, which can either enhance or inhibit its function.[1]

Drp1 Inhibition: A Therapeutic Strategy

Given the role of excessive mitochondrial fission in various diseases, inhibiting Drp1 has emerged as a promising therapeutic approach.[5] Several small molecules and peptides have been developed to target Drp1 activity.

Notable Drp1 Inhibitors:

-

Mdivi-1: One of the first identified and most widely studied Drp1 inhibitors.[6] It is a non-competitive inhibitor that was initially reported to block Drp1's GTPase activity. However, its specificity has been a subject of debate, with some studies suggesting off-target effects, including inhibition of the mitochondrial electron transport chain's Complex I.[7]

-

P110: A peptide inhibitor designed to specifically disrupt the interaction between Drp1 and its adaptor protein Fis1.[8] This targeted approach aims to prevent the recruitment of Drp1 to the mitochondria, thereby inhibiting fission.[8]

-

This compound: A commercially available compound reported to inhibit Drp1.[9] Its detailed mechanism of action and specific biological effects are not extensively documented in peer-reviewed literature.

Quantitative Analysis of Drp1 Inhibitors

The characterization of Drp1 inhibitors relies on quantitative assays to determine their potency and efficacy.

| Inhibitor | Target | Assay Type | IC50 / Ki | Cell/System | Reference |

| Mdivi-1 | Drp1 GTPase Activity | Biochemical Assay | ~1-10 µM (yeast Dnm1) | Yeast | [10] |

| Mitochondrial Fission | Cell-based Assay | 10 µM | Various cell lines | ||

| P110 | Drp1-Fis1 Interaction | Co-immunoprecipitation | - | Cultured neurons | [8] |

| Drp1 GTPase Activity | Biochemical Assay | ~50% inhibition at 1 µM | Recombinant Drp1 | [8] | |

| Drpitor1a | Drp1 GTPase Activity | Biochemical Assay | 0.06 µM (for fragmentation) | Cancer cell lines |

Table 1: Quantitative Data for Selected Drp1 Inhibitors. This table summarizes the inhibitory concentrations and targets for well-characterized Drp1 inhibitors. The lack of extensive public data for this compound precludes its inclusion in this comparative table.

Experimental Protocols for Studying Drp1 Function and Inhibition

A variety of experimental techniques are employed to investigate the role of Drp1 and the effects of its inhibitors.

Drp1 GTPase Activity Assay

This biochemical assay measures the rate of GTP hydrolysis by Drp1, providing a direct assessment of its enzymatic activity and the effect of potential inhibitors.

Principle: The assay quantifies the amount of inorganic phosphate (Pi) released from GTP upon hydrolysis by Drp1. A common method is the malachite green assay, where the malachite green-molybdate complex binds to free orthophosphate, resulting in a colored product that can be measured spectrophotometrically.[2]

Detailed Methodology:

-

Recombinant Drp1 Purification: Purify recombinant Drp1 protein from a suitable expression system (e.g., E. coli).

-

Reaction Setup: In a 96-well plate, combine purified Drp1 with a reaction buffer containing GTP and MgCl2. For inhibitor studies, pre-incubate Drp1 with varying concentrations of the inhibitor before adding GTP.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Detection: Stop the reaction and add the malachite green reagent.[2]

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 620-650 nm) using a plate reader.

-

Data Analysis: Calculate the amount of Pi released using a standard curve generated with known concentrations of phosphate. Determine the IC50 value for the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.

Mitochondrial Fission Assay

This cell-based assay visualizes and quantifies changes in mitochondrial morphology in response to Drp1 inhibition.

Principle: Cells are treated with a Drp1 inhibitor, and the morphology of their mitochondria is observed using fluorescence microscopy. Inhibition of Drp1 leads to an elongated and interconnected mitochondrial network due to a shift in the fission-fusion balance towards fusion.

Detailed Methodology:

-

Cell Culture and Staining: Culture cells of interest (e.g., HeLa, SH-SY5Y) on glass-bottom dishes. Stain the mitochondria with a fluorescent dye that accumulates in the mitochondria, such as MitoTracker Red CMXRos.

-

Inhibitor Treatment: Treat the cells with the Drp1 inhibitor at various concentrations for a specified duration. Include appropriate vehicle controls.

-

Live-Cell Imaging: Acquire images of the mitochondrial network using a confocal or high-resolution fluorescence microscope.

-

Image Analysis: Quantify mitochondrial morphology using image analysis software (e.g., ImageJ/Fiji). Parameters to measure include mitochondrial length, branching, and the number of individual mitochondrial fragments.

-

Data Interpretation: A decrease in the number of fragmented mitochondria and an increase in the average mitochondrial length are indicative of Drp1 inhibition.

Western Blotting for Drp1 Translocation

This technique assesses the recruitment of Drp1 from the cytosol to the mitochondria, a key step in the initiation of fission.

Principle: Cells are fractionated to separate the cytosolic and mitochondrial components. The amount of Drp1 in each fraction is then quantified by Western blotting. Inhibition of Drp1 recruitment will result in a decreased amount of Drp1 in the mitochondrial fraction.

Detailed Methodology:

-

Cell Treatment: Treat cells with the Drp1 inhibitor or a control vehicle.

-

Subcellular Fractionation: Harvest the cells and perform subcellular fractionation using a commercially available kit or a standard dounce homogenization and differential centrifugation protocol to separate the cytosolic and mitochondrial fractions.

-

Protein Quantification: Determine the protein concentration of each fraction using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each fraction by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.[9]

-

Immunodetection: Probe the membrane with a primary antibody specific for Drp1. Also, use antibodies for cytosolic (e.g., GAPDH) and mitochondrial (e.g., VDAC or COX IV) markers to verify the purity of the fractions.

-

Quantification: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. Quantify the band intensities using densitometry software. A decrease in the Drp1 signal in the mitochondrial fraction relative to the control indicates inhibition of translocation.

Signaling Pathways and Experimental Workflows

The activity of Drp1 is tightly regulated by a complex network of signaling pathways. Understanding these pathways is crucial for developing targeted therapies.

Conclusion and Future Directions

The intricate role of Drp1 in mitochondrial dynamics and its association with a wide range of diseases have established it as a critical target for drug development. While inhibitors like Mdivi-1 and P110 have provided valuable tools for research, the quest for more specific and potent inhibitors continues. The compound this compound represents a potential addition to this toolkit, although further public research is needed to fully elucidate its characteristics. The detailed experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers and drug development professionals to advance our understanding of Drp1 and to develop novel therapeutic strategies targeting mitochondrial fission. Future research should focus on identifying and characterizing novel Drp1 inhibitors with improved specificity and exploring their therapeutic potential in preclinical and clinical settings.

References

- 1. The Drp1-Mediated Mitochondrial Fission Protein Interactome as an Emerging Core Player in Mitochondrial Dynamics and Cardiovascular Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dynamin-related Protein Drp1 Is Required for Mitochondrial Division in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US20130053321A1 - Inhibitors of mitochondrial fission and methods of use thereof - Google Patents [patents.google.com]

- 4. Inhibition of Drp1 provides neuroprotection in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.biologists.com [journals.biologists.com]

- 6. scbt.com [scbt.com]

- 7. mdpi.com [mdpi.com]

- 8. US12162846B2 - Drp-1 inhibitors as therapeutic agents - Google Patents [patents.google.com]

- 9. The Fine Tuning of Drp1-Dependent Mitochondrial Remodeling and Autophagy Controls Neuronal Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BioCentury - Blocking the DRP1-FIS1 interaction for diseases with mitochondrial dysfunction [biocentury.com]

An In-Depth Technical Guide to Preliminary Studies on Drp1 Inhibitors

A comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

Dynamin-related protein 1 (Drp1) is a key GTPase that mediates the fission of mitochondria, a process critical for mitochondrial quality control, cell division, and apoptosis. Dysregulation of Drp1 activity and excessive mitochondrial fission have been implicated in a range of pathologies, including neurodegenerative diseases, cardiovascular conditions, and cancer. Consequently, the development of small molecule inhibitors targeting Drp1 has emerged as a promising therapeutic strategy. This technical guide provides a detailed summary of the preliminary studies on prominent Drp1 inhibitors, with a focus on their mechanism of action, experimental use, and the signaling pathways they modulate. While the specific compound "Drp1-IN-1" did not yield specific public data in our search, this guide focuses on the most extensively studied inhibitors, Mdivi-1 and P110, to provide a thorough understanding of the current landscape of Drp1 inhibition.

Core Concepts: Drp1-Mediated Mitochondrial Fission

Mitochondrial fission is a multi-step process initiated by the recruitment of cytosolic Drp1 to the outer mitochondrial membrane (OMM). This process is facilitated by adaptor proteins such as Mitochondrial Fission Factor (Mff), Mitochondrial Dynamics proteins of 49 and 51 kDa (MiD49 and MiD51), and Fission 1 protein (Fis1).[1][2] Upon recruitment, Drp1 oligomerizes into ring-like structures that constrict the mitochondrial membrane in a GTP-hydrolysis-dependent manner, ultimately leading to the division of the mitochondrion.[1][3][4]

The activity of Drp1 is tightly regulated by post-translational modifications, most notably phosphorylation. For instance, phosphorylation at Serine 616 (S616) by kinases like CDK1/Cyclin B and ERK1/2 is generally considered an activating signal, promoting Drp1's translocation to the mitochondria and subsequent fission.[1][5] Conversely, phosphorylation at Serine 637 (S637) by kinases such as PKA and CAMKII can be inhibitory, leading to Drp1 remaining in the cytosol.[1][6]

Mechanism of Action of Key Drp1 Inhibitors

Mdivi-1 (Mitochondrial Division Inhibitor 1)

Mdivi-1 is one of the most widely studied Drp1 inhibitors. It is a quinazolinone derivative that is thought to allosterically inhibit Drp1's GTPase activity. By binding to Drp1, Mdivi-1 is believed to prevent the conformational changes necessary for its oligomerization and function, thereby blocking mitochondrial fission.[7] Studies have shown that Mdivi-1 can reduce Drp1 expression levels after prolonged exposure.[8]

P110

P110 is a peptide-based inhibitor designed to specifically disrupt the interaction between Drp1 and one of its primary mitochondrial receptors, Fis1. By competitively binding to Drp1, P110 prevents its recruitment to the mitochondrial surface, thereby inhibiting fission.[9][10] Research indicates that P110 treatment can inhibit the formation of Drp1 tetramers.[9]

Quantitative Data from Preliminary Studies

The following table summarizes key quantitative data from various studies utilizing Drp1 inhibitors. This data provides insights into their potency and efficacy in different experimental models.

| Inhibitor | Parameter | Value/Effect | Cell/Model System | Reference |

| Mdivi-1 | Cell Viability | Restored to control levels from 30% after tBid expression | Neuronal HT-22 cells | [11] |

| Mdivi-1 | Apoptotic Cells (FACS) | Prevented tBid-induced apoptosis | Neuronal HT-22 cells | [11] |

| Mdivi-1 | Drp1 Expression | Lower than control group (P < 0.05) | RLE-6TN cells (48h hyperoxia) | [8] |

| Mdivi-1 | Glycolysis Enzymes (PFKM, HK2, LDHA) | Significantly downregulated (P < 0.05) | RLE-6TN cells (48h hyperoxia) | [8] |

| Mdivi-1 | ATP Levels | Elevated (P < 0.05) | RLE-6TN cells (48h hyperoxia) | [8] |

| P110 | Drp1 Tetramer Formation | Inhibited MPP+-induced formation | Cultured SH-SY5Y cells | [9] |

| P110 | Drp1 GTPase Activity | Inhibited MPP+-induced increase | In vitro | [9] |

| P110 | Cytochrome c Release | Inhibited Drp1-induced release | Isolated mitochondria | [9] |

| P110 | Mitochondrial ROS Production | Inhibited Drp1-induced production (P<0.05, n=3) | Isolated mitochondria | [9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of key experimental protocols used in studies with Drp1 inhibitors.

Immunoprecipitation for Drp1-Fis1 Interaction

-

Objective: To determine the direct binding between Drp1 and Fis1 and the inhibitory effect of P110.

-

Procedure:

-

Incubate recombinant Drp1 (100 ng) and Fis1 (100 ng) in PBS containing 1 mM dithiobis[succinimidyl propionate] (DSP) for 30 minutes in the presence or absence of P110 (1 µM) or a control peptide.

-

Terminate the reaction with 10 mM Tris-HCl, pH 7.5.

-

Subject the reaction mixtures to immunoprecipitation with an anti-Drp1 antibody in the presence of 1% Triton X-100.

-

Wash the immunoprecipitates with PBS.

-

Analyze the samples by Western blotting.[9]

-

Western Blotting for Drp1 Expression and Phosphorylation

-

Objective: To quantify the levels of total and phosphorylated Drp1.

-

Procedure:

-

Lyse cells or tissues in RIPA buffer with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein on SDS-PAGE gels and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-